![molecular formula C24H25N3O6S B5539036 N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide often involves complex reactions, such as Sonogashira cross-coupling, which has been used in the synthesis of closely related sulfonamide derivatives. For example, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide was synthesized using Sonogashira cross-coupling, highlighting the methodological approaches relevant to synthesizing such complex molecules (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is characterized by intricate molecular architectures. The structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes were elucidated using techniques such as FT-IR, FT-Raman, and X-ray diffraction, revealing complex geometries and intramolecular interactions (Khan et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives are significant, with studies focusing on their sulfonation reactions and the formation of complexes with metals. For instance, the sulfonation of phenol derivatives has been explored to understand the intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which can be relevant to the chemical behavior of the target molecule (Wit, Woldhuis, & Cerfontain, 2010).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of closely related compounds have been determined through crystallography. The structure of N-(2,3-Dichlorophenyl)methanesulfonamide, for example, was analyzed to understand the conformation of the N—H bond in relation to chloro substituents, providing insights into the molecular conformation and packing in the solid state (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their bonding nature and interactions with metals, have been a subject of research. The synthesis and characterization of sulfonamide-derived ligands and their metal complexes offer insights into the bonding characteristics and potential chemical applications of these compounds (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamides synthesized from dopamine derivatives, which include compounds structurally related to the queried chemical, have been studied for their antioxidant activities. These activities were assessed using various assays, including thiocyanate method, ABTS, DPPH, DMPD, and superoxide anion radical scavenging. Additionally, these sulfonamides showed significant inhibition effects on acetylcholinesterase (AChE) activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Göçer et al., 2013).

Photophysical Properties in Fluorescence

Compounds including 2,5-dibenzoxazolylphenols and related structures have been prepared, showing excited state intramolecular proton-transfer fluorescence. These compounds, with properties akin to the queried chemical, are of interest in applications like wavelength shifters in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).

Antibacterial Activity

Methanesulfonicacid hydrazide derivatives, related to the queried chemical, and their metal complexes have been synthesized and showed notable antibacterial activities against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Özdemir et al., 2009).

Carbonic Anhydrase Inhibitory Properties

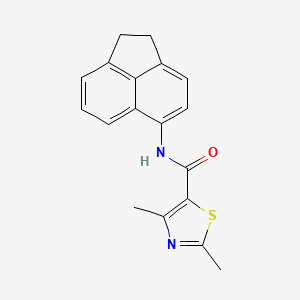

Sulfonamides derived from aminoindanes and aminotetralins, similar to the queried compound, have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These studies contribute to the understanding of these compounds' potential in therapeutic applications, particularly in conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S/c1-31-22-13-14-23(32-2)18(15-22)16-25-26-24(28)17-27(34(3,29)30)19-9-11-21(12-10-19)33-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRGZABIFLPFQV-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)